Cyclobendazole
Cyclobendazole
Cyclobendazole is an antihelmintic; benzimidazole derivative related to mebendazole.
Brand Name:
Vulcanchem
CAS No.:
31431-43-3
VCID:
VC0524708
InChI:
InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18)
SMILES:
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3
Molecular Formula:
C13H13N3O3
Molecular Weight:
259.26 g/mol
Cyclobendazole
CAS No.: 31431-43-3
Inhibitors
VCID: VC0524708
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 31431-43-3 |
---|---|
Product Name | Cyclobendazole |
Molecular Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
IUPAC Name | methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate |
Standard InChI | InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) |
Standard InChIKey | OXLKOMYHDYVIDM-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 |
Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 |
Appearance | Solid powder |
Melting Point | 250.5 °C |
Description | Cyclobendazole is an antihelmintic; benzimidazole derivative related to mebendazole. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Cyclobendazole, Ciclobendazole, Ciclobendazol, R 17147, R 17,147, CC 2481 |
Reference | 1: Brodie RR, Mayo BC, Chasseaud LF, Hawkins DR. The disposition of radioactivity after administration of the anthelminthic methyl-14C-5-cyclopropylcarbonyl-2-benzimidazole carbamate (ciclobendazole) to rats and dogs. Arzneimittelforschung. 1977;27(3):593-8. PubMed PMID: 577426. 2: Degrémont A, Stahel E. [Clinical evaluation of ciclobendazole (C-C 2481) in the treatment of colonic helminth diseases]. Schweiz Med Wochenschr. 1978 Sep 16;108(37):1430-3. German. PubMed PMID: 705298. 3: Cook GC. Use of benzimidazole chemotherapy in human helminthiases: indications and efficacy. Parasitol Today. 1990 Apr;6(4):133-6. PubMed PMID: 15463317. 4: Stürchler D, Stahel E, Saladin K, Saladin B. Intestinal parasitoses in eight Liberian settlements: prevalences and community anthelminthic chemotherapy. Tropenmed Parasitol. 1980 Mar;31(1):87-93. PubMed PMID: 7376257. 5: Guggenmoos R, Akhtaruzzaman KM, Rosenkaimer F, Gaus W, Bienzle U, Dietrich M. Comparative trial on the therapeutic effectiveness of the new anthelmintic drug: ciclobendazole. Tropenmed Parasitol. 1978 Dec;29(4):423-6. PubMed PMID: 369076. 6: Zahner H, Schares G. Experimental chemotherapy of filariasis: comparative evaluation of the efficacy of filaricidal compounds in Mastomys coucha infected with Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi and B. pahangi. Acta Trop. 1993 Jan;52(4):221-66. Review. PubMed PMID: 8094587. 7: Bächlin A, Degrémont A. [Pinworm infection in kindergartens of Basel (author's transl)]. Schweiz Rundsch Med Prax. 1979 Sep 11;68(37):1183-5. German. PubMed PMID: 493246. 8: Mayo BC, Brodie RR, Chasseaud LF, Hawkins DR. Biotransformation of methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate (ciclobendazole) in rats and dogs. Drug Metab Dispos. 1978 Sep-Oct;6(5):518-27. PubMed PMID: 30601. |
PubChem Compound | 35803 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume